DBCO-(PEG)3-VC-PAB-MMAE is a specialized drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound combines a potent cytotoxic agent, monomethyl auristatin E, with a linker that facilitates selective attachment to antibodies. The structure includes a dibenzocyclooctyne (DBCO) moiety, polyethylene glycol (PEG) chains, a valine-citrulline (VC) peptide linker, and a para-aminobenzyl (PAB) group. The DBCO component allows for bioorthogonal reactions, making it suitable for targeted therapies in cancer treatment.
DBCO-(PEG)3-VC-PAB-MMAE falls under the category of drug-linker conjugates used in targeted cancer therapy. It is classified as a cytotoxic agent due to its mechanism of action involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
The synthesis of DBCO-(PEG)3-VC-PAB-MMAE typically involves several key steps:
The synthesis process often utilizes high-performance liquid chromatography for purification and characterization of the final product. Mass spectrometry is employed to confirm the molecular weight and structure of DBCO-(PEG)3-VC-PAB-MMAE .
The molecular structure of DBCO-(PEG)3-VC-PAB-MMAE includes:
The molecular formula for DBCO-(PEG)3-VC-PAB-MMAE is CHNO, with a molecular weight of approximately 570 g/mol. The compound's structural integrity is confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
DBCO-(PEG)3-VC-PAB-MMAE participates in several key chemical reactions:
The efficiency of these reactions can be monitored using high-performance liquid chromatography and mass spectrometry to ensure successful conjugation and release profiles.
The mechanism of action for DBCO-(PEG)3-VC-PAB-MMAE involves:
Studies indicate that this mechanism results in significant cytotoxicity against various cancer cell lines, demonstrating its potential efficacy as an ADC component .
Relevant analyses include thermal stability assessments and solubility tests under various pH conditions .
DBCO-(PEG)3-VC-PAB-MMAE is primarily used in:
This compound represents a significant advancement in precision medicine, allowing researchers to explore novel therapeutic strategies with improved specificity and reduced systemic toxicity .
DBCO-(PEG)₃-VC-PAB-MMAE represents an advanced drug-linker conjugate specifically engineered for antibody-drug conjugate (ADC) applications. This structurally complex molecule integrates three functionally distinct domains through precise chemical architecture:
Table 1: Molecular Characteristics of DBCO-(PEG)₃-VC-PAB-MMAE
Property | Specification |
---|---|
Molecular Formula | C₈₆H₁₂₄N₁₂O₁₈ |
Molecular Weight | 1613.97 g/mol |
CAS Registry Number | 2754384-60-4 |
Purity Requirements | ≥98% (analytical HPLC) |
Storage Conditions | -20°C under inert nitrogen atmosphere |
Solubility Profile | 60 mg/mL in DMSO (37.18 mM) |
Chemical Classification | Drug-linker conjugate for ADCs |
The full SMILES notation (CCC@HC@@HN(C(C@HNC(C@HN(C(OCC3=CC=C(NC(C@HNC(C@HNC(CCOCCOCCOCCNC(CCC(N(C4)C5=C(C=CC=C5)C#CC6=C4C=CC=C6)=O)=O)=O)=O)=O)C=C3)=O)C)=O)=O)C) confirms the intricate stereochemistry and connectivity of this 1613.97 Da molecule [1] [6]. The linker-payload architecture demonstrates intentional modularity: DBCO enables chemoselective conjugation, PEG enhances pharmacokinetic properties, and the protease-sensitive linker ensures tumor-specific payload activation. This configuration exemplifies modern ADC design principles prioritizing stability in circulation while enabling efficient intracellular drug release [3] [7].
The evolution of ADCs provides essential context for understanding DBCO-(PEG)₃-VC-PAB-MMAE's significance:
Table 2: Evolution of ADC Technologies Leading to DBCO-(PEG)₃-VC-PAB-MMAE
Generation | Conjugation Method | Key Limitations | Representative Payloads |
---|---|---|---|
First | Lysine NHS-ester | Heterogeneous DAR (0-8), low stability | Calicheamicin |
Second | Cysteine reduction | Partial antibody fragmentation, moderate DAR control | MMAE, DM1 |
Third | Site-specific (e.g., DBCO) | High manufacturing complexity | MMAE, exatecan |
Within this historical trajectory, DBCO-(PEG)₃-VC-PAB-MMAE emerges as a conjugation-ready linker-payload designed for third-generation ADC production. Its DBCO handle enables bioorthogonal conjugation to azide-modified antibodies, ensuring defined DAR and positional consistency. The VC-PAB-MMAE component builds upon validated tumor-activation chemistry from second-generation ADCs, while the PEG spacer addresses historical solubility challenges [1] [3] [5]. This molecular design represents the convergence of three decades of ADC innovation – potent payloads, optimized linkers, and bioorthogonal conjugation – packaged into a single chemical entity [7] [10].
Bioorthogonal chemistry has revolutionized ADC manufacturing by enabling site-specific conjugation under physiological conditions. DBCO-(PEG)₃-VC-PAB-MMAE exemplifies this technological advancement through its DBCO moiety, which participates in strain-promoted azide-alkyne cycloaddition (SPAAC) [1] [3]:
Table 3: Bioorthogonal Conjugation vs. Traditional ADC Manufacturing Methods
Parameter | DBCO SPAAC | Enzymatic Ligation | Cysteine Reduction |
---|---|---|---|
Reaction Time | 1-2 hours | 12-24 hours | 4-8 hours |
Payload Excess Required | 2-5 fold | 50-100 fold | 3-10 fold |
DAR Control | Precise (±0.2) | Moderate (±0.5) | Variable (±1.0) |
Byproduct Formation | <5% | 10-30% | 15-40% |
Scalability | Excellent | Moderate | Good |
The chemo-enzymatic approach exemplifies DBCO-(PEG)₃-VC-PAB-MMAE's implementation: Antibodies engineered with C-terminal LPETG motifs undergo sortase-mediated ligation with GGG-PEG-N₃, introducing azide handles. Subsequent SPAAC with DBCO-(PEG)₃-VC-PAB-MMAE yields homogeneous ADCs with DAR ≈ 3.3, compared to DAR 1.4 from direct enzymatic conjugation [7]. This approach retains full antigen binding while enabling modular payload attachment – the same azide-functionalized antibody can be conjugated with various DBCO-payloads for screening optimal combinations [3] [7] [10].
Beyond ADCs, this chemistry enables novel bioconjugation formats including:
These diverse applications underscore DBCO-(PEG)₃-VC-PAB-MMAE's role as a versatile bioconjugation tool extending beyond traditional ADCs into cellular engineering and biomaterials science [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: